Bienvenue dans la boutique en ligne BenchChem!

L-Alanine

Protein synthesis Metabolic pathway Proteomics

L-Alanine (CAS 56-41-7) is the proteinogenic L-enantiomer—non-interchangeable with D-Alanine or β-Alanine. The three isomers activate human glycine receptors with EC50 values spanning 100-fold, and only L-Alanine supports ribosomal protein synthesis. Supplied in USP/EP/JP/FCC grades (assay 98.5–101.5%). For QC: multi-traceable Pharmaceutical Secondary Standards replace in-house working standards. For GMP bioprocessing: fermentation-derived material with >99.5% optical purity eliminates D-enantiomer risk. Confirm your isomer requirement before substitution.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 56-41-7
Cat. No. B1666807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine
CAS56-41-7
SynonymsAbufène
Alanine
Alanine, L Isomer
Alanine, L-Isomer
L Alanine
L-Alanine
L-Isomer Alanine
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
InChIKeyQNAYBMKLOCPYGJ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine;  insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine (CAS 56-41-7) for Scientific and Industrial Procurement: Key Specifications and Differentiation


L-Alanine (CAS 56-41-7) is the L-enantiomer of alanine, a proteinogenic, non-essential L-α-amino acid that serves as a fundamental metabolite in human physiology and a critical building block in microbial systems [1]. It is produced enzymatically from L-aspartate using aspartate β-decarboxylase and is the smallest chiral amino acid . Its core scientific relevance stems from its central role in the glucose-alanine cycle between muscle and liver tissue and its function as the biosynthetic precursor for D-alanine, an essential component of bacterial cell wall peptidoglycan [1]. For procurement professionals, L-Alanine is commercially supplied across multiple compendial grades (USP, EP, JP, FCC) with standardized specifications for assay (typically 98.5–101.5% on dried basis), optical rotation, and controlled impurity limits, making it a well-characterized and broadly accessible amino acid raw material .

Why L-Alanine Procurement Cannot Default to Generic Amino Acid Substitution


Despite their structural similarities, L-Alanine, D-Alanine, and β-Alanine exhibit fundamentally distinct biological roles, transport kinetics, and receptor pharmacology that render them non-interchangeable in both research and industrial applications. While D-Alanine and β-Alanine can be transported against concentration gradients similarly to L-Alanine, the rates and mechanisms differ substantially, with L-Alanine demonstrating faster uptake and release kinetics in brush border membrane systems [1]. Critically, the three isomers activate the human glycine receptor with EC50 values spanning two orders of magnitude, underscoring that they cannot be treated as functional equivalents in neuropharmacological or physiological research [2]. In bacterial systems, L-Alanine serves as the obligate precursor for D-alanine biosynthesis via alanine racemase, positioning L-Alanine supply as a critical determinant of antimicrobial susceptibility [3]. Substituting an isomer without verifying the intended application can lead to experimental invalidation, batch failure in bioprocessing, or regulatory non-compliance in pharmaceutical formulations where compendial monographs specifically define L-Alanine identity and purity parameters [4].

L-Alanine Quantitative Differentiation Evidence Against Closest Analogs


β-Alanine vs. L-Alanine: Proteinogenic Capacity Differentiation

A fundamental binary distinction governs the suitability of alanine isomers for protein synthesis applications: L-Alanine is a proteinogenic amino acid incorporated into polypeptide chains during translation, whereas β-Alanine is a non-proteinogenic amino acid that is not incorporated into proteins and instead serves as a component of the dipeptide carnosine (β-alanyl-L-histidine) in mammalian tissues [1]. This functional divergence means that for any application requiring authentic protein synthesis—including recombinant protein production, cell culture media formulation, or in vitro translation systems—L-Alanine is the requisite isomer and β-Alanine cannot serve as a substitute. The structural basis for this distinction lies in the position of the amino group: L-Alanine bears the amino group on the α-carbon (typical of all proteinogenic amino acids), while β-Alanine bears it on the β-carbon, precluding incorporation by the ribosomal translation machinery [1]. This differentiation is absolute, not a matter of degree or efficiency, and directly governs isomer selection in protein-related research and bioproduction workflows.

Protein synthesis Metabolic pathway Proteomics

L-Alanine vs. β-Alanine and Glycine: Glycine Receptor Agonist Potency Quantification

L-Alanine and β-Alanine exhibit markedly divergent agonist potencies at the human homomeric α1 glycine receptor (GlyR), a key inhibitory ligand-gated ion channel in the central nervous system. In whole-cell patch-clamp electrophysiology recordings using HEK cells expressing human α1 GlyR, the EC50 value for L-Alanine was determined to be 7.8 ± 2.2 mM, whereas β-Alanine displayed an EC50 of 0.16 ± 0.01 mM, which is comparable to the endogenous agonist glycine (0.10 ± 0.01 mM) [1]. This represents an approximately 49-fold difference in potency (7.8 mM vs. 0.16 mM). Additionally, the Hill slope for L-Alanine dose-response curves was steeper (3.8 ± 0.9) compared to β-Alanine (1.2 ± 0.2), indicating distinct cooperativity and activation mechanisms at the receptor binding site [1]. These quantitative differences preclude interchangeable use of these isomers in studies of glycinergic neurotransmission or in screening assays targeting the glycine receptor.

Neuropharmacology Ion channel Receptor pharmacology

L-Alanine vs. D-Alanine: Differential Intestinal Brush Border Transport Kinetics

In isolated brush border membrane vesicles from rat small intestine, L-Alanine and D-Alanine exhibit quantitatively distinct transport kinetics despite both being taken up via saturable, Na⁺-stimulated mechanisms. Specifically, L-Alanine was taken up and released faster than D-Alanine under identical experimental conditions [1]. The transport of both stereoisomers showed saturation kinetics and Na⁺ dependence, but the differential rates of uptake and release indicate that L-Alanine is processed with greater kinetic efficiency by the intestinal transport machinery. Furthermore, inhibition studies revealed stereospecific interactions: L-Alanine transport was inhibited by other neutral amino acids when an electrochemical Na⁺ gradient was present, whereas D-Alanine transport was not subject to this inhibition pattern [1]. These findings demonstrate that despite sharing the same transporter systems in some contexts, the enantiomers are handled with measurably different kinetics that may affect absorption rates in physiological or experimental settings.

Membrane transport Absorption Pharmacokinetics

L-Alanine as Essential D-Alanine Precursor: Impact on MRSA Antimicrobial Susceptibility

In Staphylococcus aureus, including clinical methicillin-resistant S. aureus (MRSA) strains, L-Alanine serves as the obligate biosynthetic precursor for D-alanine, which is essential for peptidoglycan crosslinking and teichoic acid modification. Alanine racemase (encoded by alr1) reversibly converts L-Alanine to D-Alanine, making L-Alanine supply a critical determinant of bacterial cell wall integrity and antimicrobial susceptibility [1]. In an alanine-depleted chemically defined medium, the minimum inhibitory concentration (MIC) for oxacillin against S. aureus decreased significantly; clinical MRSA strains also showed significantly increased susceptibility to oxacillin under alanine-depleted conditions [1]. The Δalr1 mutant, which is defective in converting L-Alanine to D-Alanine, exhibited increased susceptibility to β-lactams, D-cycloserine, bacitracin, lysostaphin, and cationic antimicrobial agents including aminoglycosides, nisin A, and daptomycin [1]. Notably, S. aureus was found to be auxotrophic for L-Alanine in chemically defined medium, with this growth defect rescued by glucose supplementation or compensatory mutations [2]. This positions L-Alanine availability as a direct modulator of antimicrobial efficacy against S. aureus.

Antimicrobial resistance Bacterial cell wall MRSA

L-Alanine Fermentative Production: Optical Purity >99.5% Achieved via Alanine Racemase Inactivation

Industrial production of L-Alanine via fermentation can achieve exceptional optical purity through targeted genetic engineering. In Corynebacterium glutamicum engineered for L-alanine production under oxygen deprivation, inactivation of the alanine racemase gene (which reversibly converts L-Alanine to D-Alanine) enabled production of L-alanine with optical purity greater than 99.5% [1]. This same engineered strain produced 98 g/L of L-alanine after 32 hours in mineral salts medium [1]. More recent metabolic engineering efforts in C. glutamicum, involving disruption of fatty acid biosynthesis (ΔfasB) combined with heterologous expression of alanine dehydrogenase (alaD) and alanine export protein (alaE), achieved 69.9 g/L L-alanine after 60 hours of fermentation with glucose supplementation, without L-glutamate accumulation [2]. The optical purity specification (>99.5%) represents a critical quality attribute that distinguishes fermentation-derived L-Alanine from chemical synthesis or racemic mixtures, ensuring suitability for pharmaceutical and food applications where D-enantiomer content is regulated or functionally undesirable.

Industrial biotechnology Fermentation Chiral purity

L-Alanine Compendial Compliance: USP Monograph Defines 98.5–101.5% Assay Range

The United States Pharmacopeia (USP) monograph for Alanine establishes a quantitative identity and purity framework specific to L-Alanine (CAS 56-41-7). The monograph specifies that Alanine contains not less than 98.5% and not more than 101.5% of C₃H₇NO₂ as L-alanine, calculated on the dried basis [1]. Additional mandatory specifications include specific rotation between +13.7° and +15.1° (test solution: 100 mg/mL in 6 N HCl), pH between 5.5 and 7.0 (1 in 20 solution), loss on drying not more than 0.2%, residue on ignition not more than 0.15%, chloride not more than 0.05%, sulfate not more than 0.03%, and iron not more than 0.003% [1]. Pharmaceutical secondary standards offer multi-traceability to USP, EP (PhEur), and BP primary standards, providing a cost-effective alternative to in-house working standard preparation for quality control laboratories . This compendial framework provides a legally and regulatory recognized baseline that generic amino acid preparations lacking USP/EP certification do not offer. The absence of compendial certification for D-Alanine and β-Alanine in the pharmaceutical context further distinguishes L-Alanine as the isomer of choice for pharmaceutical manufacturing and quality control applications.

Quality control Pharmaceutical manufacturing Regulatory compliance

L-Alanine (CAS 56-41-7): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Quality Control and Compendial Batch Release Testing

L-Alanine Pharmaceutical Secondary Standards and USP/EP-grade material are used in quality control laboratories for assay validation, system suitability testing, and batch release of pharmaceutical formulations containing alanine. The USP monograph defines quantitative acceptance criteria (assay: 98.5–101.5% on dried basis; specific rotation: +13.7° to +15.1°) [5]. Secondary standards with multi-traceability to USP, EP, and BP primary standards provide a cost-effective alternative to in-house working standard preparation . This application is uniquely served by compendial-grade L-Alanine; D-Alanine and β-Alanine lack equivalent pharmaceutical monograph recognition and cannot substitute in regulated QC workflows.

Antimicrobial Susceptibility Research and β-Lactam Adjuvant Development Targeting MRSA

L-Alanine is employed as a defined media component in studies investigating the relationship between alanine availability and antimicrobial susceptibility in Staphylococcus aureus. Research demonstrates that L-Alanine depletion increases susceptibility to oxacillin, gentamicin, and cationic antimicrobial peptides in both laboratory strains and clinical MRSA isolates [5]. S. aureus exhibits L-alanine auxotrophy in chemically defined medium, and the alanine racemase (alr1) mutant shows broad-spectrum antimicrobial hypersensitivity [5]. L-Alanine procurement for this application requires high-purity material suitable for chemically defined bacterial culture media, where trace D-Alanine contamination could confound experimental outcomes.

Recombinant Protein Production and Cell Culture Media Formulation

L-Alanine is an essential component of chemically defined cell culture media for recombinant protein production, monoclonal antibody manufacturing, and mammalian cell bioprocessing. As a proteinogenic amino acid, L-Alanine is incorporated into nascent polypeptide chains during ribosomal translation, a function that β-Alanine—a non-proteinogenic isomer—cannot perform [5]. For industrial cell culture applications, L-Alanine produced via fermentation with optical purity >99.5% (achieved through alanine racemase inactivation) ensures minimal D-enantiomer contamination . This distinguishes fermentation-derived L-Alanine from chemically synthesized or lower-purity alternatives and is critical for maintaining consistent cell growth and product quality in GMP manufacturing environments.

Neuropharmacological Studies of Inhibitory Glycine Receptor Function

L-Alanine serves as a weak partial agonist at the human α1 homomeric glycine receptor, with an EC50 of 7.8 ± 2.2 mM [5]. This low potency distinguishes L-Alanine from β-Alanine (EC50: 0.16 mM) and glycine (EC50: 0.10 mM), enabling its use as a tool compound to probe agonist efficacy gradients and receptor activation mechanisms [5]. Researchers conducting electrophysiological studies of GlyR function require L-Alanine of defined purity to avoid confounding effects from more potent contaminating agonists. The steep Hill slope (3.8 ± 0.9) observed for L-Alanine further supports its utility in studies of receptor cooperativity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.